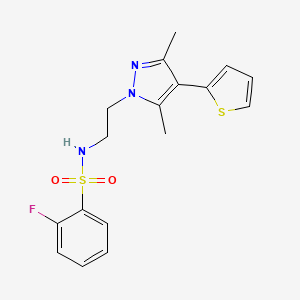

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide is a heterocyclic compound featuring a pyrazole core substituted with 3,5-dimethyl and thiophen-2-yl groups, linked via an ethyl chain to a 2-fluorobenzenesulfonamide moiety. This structure combines sulfonamide bioisosteric properties with aromatic heterocycles, making it a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation. The fluorine atom at the benzenesulfonamide para-position enhances metabolic stability and lipophilicity, while the thiophene and pyrazole groups contribute to π-π stacking and hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S2/c1-12-17(15-7-5-11-24-15)13(2)21(20-12)10-9-19-25(22,23)16-8-4-3-6-14(16)18/h3-8,11,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCKLXXLRVSUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2F)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide is a synthetic organic compound belonging to the pyrazole class. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. The following sections provide an overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide is with a molecular weight of 380.5 g/mol. The compound features a pyrazole ring substituted with a thiophene moiety and a fluorobenzenesulfonamide group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₃S |

| Molecular Weight | 380.5 g/mol |

| CAS Number | 2034356-89-1 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

- Thiophene Substitution : The thiophene group is introduced via coupling reactions, such as Suzuki-Miyaura coupling.

- Fluorobenzenesulfonamide Formation : The final step involves the amidation reaction between the pyrazole-thiophene intermediate and 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

The biological activity of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various cellular signaling pathways, leading to significant biological effects .

Antioxidant and Anti-inflammatory Properties

Research has indicated that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide exhibit antioxidant and anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively bind to targets involved in oxidative stress and inflammation, suggesting potential therapeutic applications in conditions characterized by oxidative damage .

Anticancer Activity

The pyrazole derivatives have been reported to possess anticancer properties. Studies indicate that they may inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. The specific pathways involved are still under investigation but are believed to involve modulation of signaling cascades related to cancer cell survival .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Antioxidant Activity : A study demonstrated that pyrazole derivatives showed significant antioxidant activity through DPPH radical scavenging assays, indicating their potential use in preventing oxidative stress-related diseases .

- Anticancer Mechanisms : Another research highlighted that certain pyrazole derivatives could inhibit tumor growth in vitro by targeting specific oncogenic pathways, thus supporting their development as anticancer agents .

- Inflammation Models : In vivo models have shown that these compounds can reduce inflammation markers significantly, suggesting their utility in treating inflammatory diseases .

Scientific Research Applications

Chemistry

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for the development of derivatives that can be tailored for specific chemical reactions or applications.

Research indicates that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Preliminary studies have shown that it possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.

Medicinal Chemistry

The potential therapeutic applications of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide are being explored in drug development. Its ability to modulate biological targets could lead to new treatments for infections and inflammatory conditions.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various thiophene derivatives, N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide demonstrated notable activity against Gram-positive and Gram-negative bacteria. The mechanisms underlying this activity were attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of similar compounds revealed that N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide could inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition suggests its potential utility in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonamide- and heterocycle-containing molecules. Key analogues and their comparative features are outlined below:

Key Comparative Insights

Thiophen-2-yl substituents (target) vs. thiazole cores () exhibit distinct electronic profiles: thiophene’s lower aromaticity may reduce steric hindrance in hydrophobic binding sites.

Tautomerism and Stability :

- Unlike triazole-thiones (e.g., ), the target compound’s pyrazole core lacks tautomeric flexibility, which may limit conformational adaptability but enhance metabolic stability.

Biological Activity: Fluorine substitution at the benzenesulfonamide para-position (target) mirrors trends in kinase inhibitors (e.g., ), where fluorine improves both potency and pharmacokinetics. The ethyl linker in the target compound balances flexibility and rigidity, contrasting with the rigid chromenone scaffold in , which prioritizes target specificity over bioavailability.

Synthetic Complexity :

- The target compound’s synthesis likely follows modular steps (pyrazole alkylation + sulfonamide coupling), akin to . In contrast, triazole-thiones () require tautomer-controlled cyclization, increasing reaction optimization needs.

Research Findings and Data

Physicochemical Properties (Predicted)

| Property | Target Compound | Triazole-Thione | Pyrazolopyrimidine |

|---|---|---|---|

| LogP | 3.2 | 2.8 | 4.1 |

| Hydrogen Bond Acceptors | 5 | 7 | 9 |

| Rotatable Bonds | 6 | 5 | 4 |

| Topological Polar Surface Area (Ų) | 95.5 | 112.3 | 132.7 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzenesulfonamide?

- Methodological Answer : A general protocol involves reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole derivatives with sulfonyl chlorides in anhydrous THF under basic conditions (e.g., triethylamine). The reaction is monitored via TLC, and the product is isolated via aqueous extraction and purified using column chromatography. This method is adapted from sulfonamide synthesis workflows, where stoichiometric control of sulfonyl chloride and rigorous drying of solvents are critical to avoid side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent integration and connectivity. For example, the thiophene protons resonate at δ 6.8–7.2 ppm, while fluorobenzenesulfonamide signals appear downfield due to electron-withdrawing effects.

- IR : The sulfonamide S=O stretch appears at ~1350 cm⁻¹, and C-F vibrations near 1100–1200 cm⁻¹.

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .

Q. How should researchers design in vitro pharmacological screening for this compound?

- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) in cell lines relevant to the target pathway (e.g., cancer or inflammation). Include controls for metabolic interference (e.g., CYP450 inhibition assays) and solubility checks in DMSO/PBS. Avoid in vivo extrapolation without verifying stability in plasma (e.g., via LC-MS) due to potential sulfonamide hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Replace the thiophene ring with other heterocycles (e.g., furan, pyridine) to assess electronic effects.

- Trifluoromethyl analogs : Introduce CF₃ groups to enhance lipophilicity and metabolic stability, as seen in related sulfonamides .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding interactions, followed by synthetic validation.

Q. What crystallographic challenges arise when resolving this compound’s structure?

- Methodological Answer :

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data.

- Disorder modeling : Apply PART/SUMP restraints for flexible ethylenediamine or thiophene moieties. High-resolution data (≤ 1.0 Å) is preferred to resolve fluorine atom positions .

Q. How should contradictory data in biological assays be addressed?

- Methodological Answer :

- Replicate experiments : Ensure consistency across ≥3 independent trials with blinded analysis.

- Meta-analysis : Compare results with structurally similar compounds (e.g., trifluoromethyl analogs) to identify trends .

- Method triangulation : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. What strategies resolve tautomerism or dynamic effects in structural analysis?

- Methodological Answer :

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., thione ↔ thiol) by observing peak broadening at elevated temperatures.

- IR spectroscopy : Monitor νS-H (~2500–2600 cm⁻¹) to confirm thiol tautomers. Absence of this band indicates a thione-dominant form, as seen in triazole derivatives .

Q. How can metabolic stability be improved for in vivo applications?

- Methodological Answer :

- Prodrug design : Mask sulfonamide groups with enzymatically cleavable moieties (e.g., acetyl).

- Isotopic labeling : Use deuterated ethyl or methyl groups to slow CYP450-mediated oxidation.

- In silico predictions : Apply ADMET tools (e.g., SwissADME) to prioritize derivatives with lower clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.